molecular formula C20H30O2 B1197706 Cyanthiwigin U

Cyanthiwigin U

Cat. No. B1197706
M. Wt: 302.5 g/mol
InChI Key: XIHVWXFBGJURKU-RACLHMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanthiwigin U is a natural product found in Myrmekioderma rea with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Total Synthesis : A concise total synthesis of cyanthiwigin U was accomplished in 12 steps with an overall yield of 17%. A two-directional tandem metathesis reaction was key, forming the cyclohepta[e]indene core from a bicyclo[2.2.2]octene (Pfeiffer & Phillips, 2005).
  • Bioactive Diterpenes : Cyanthiwigins, including cyanthiwigin U, are 5,6,7-tricarbocyclic diterpenes. Cyanthiwigin C showed activity against hepatitis B virus and Mycobacterium tuberculosis, while cyanthiwigin B was active against HIV-1 (Peng et al., 2002).
  • Microbial Metabolism and Antibiotic Effects : Microbial transformation studies of cyanthiwigin B indicated significant metabolization to new compounds, which demonstrated the ability to enhance the antimicrobial activity of other compounds (Peng et al., 2006).

Novel Diterpene Structures

  • Novel Diterpenes from Myrmekioderma styx : Cyanthiwigins AC and AD represent novel diterpene-type skeletons. Their structures were elucidated using 1D and 2D NMR spectroscopic methods (Peng, Avery, & Hamann, 2003).

Synthesis Improvements and Diversification

  • Second-Generation Synthesis : An improved synthesis of the cyanthiwigin natural product core was reported, featuring a double catalytic enantioselective alkylation and anti-Markovnikov Tsuji-Wacker oxidation (Kim & Stoltz, 2016).
  • Late-Stage Diversification : Late-stage diversification of the cyanthiwigin natural product core was explored, with a focus on synthesizing non-natural compounds for biological evaluation and gaining synthetic insights (Kim, 2017).

properties

Product Name

Cyanthiwigin U

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(3aS,5aS,8S,10aR,10bS)-8-hydroxy-3a,5a,8-trimethyl-1-propan-2-yl-4,5,9,10,10a,10b-hexahydrocyclohepta[e]inden-3-one

InChI

InChI=1S/C20H30O2/c1-13(2)14-12-16(21)20(5)11-9-18(3)8-10-19(4,22)7-6-15(18)17(14)20/h8,10,12-13,15,17,22H,6-7,9,11H2,1-5H3/t15-,17-,18-,19+,20-/m1/s1

InChI Key

XIHVWXFBGJURKU-RACLHMPKSA-N

Isomeric SMILES

CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3CC[C@](C=C[C@@]3(CC2)C)(C)O)C

Canonical SMILES

CC(C)C1=CC(=O)C2(C1C3CCC(C=CC3(CC2)C)(C)O)C

synonyms

(+)-cyanthiwigin U
cyanthiwigin U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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